1-Bromo-2-chloro-3-(difluoromethoxy)benzene
Description
1-Bromo-2-chloro-3-(difluoromethoxy)benzene (CAS: N/A, molecular formula: C₇H₄BrClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, chlorine at position 2, and a difluoromethoxy group (-OCF₂H) at position 2. This trifunctionalized structure combines electron-withdrawing halogens (Br, Cl) and a polar difluoromethoxy group, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJZWDHNKFDMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine atom . Another method involves the electrophilic substitution of a (3-chlorophenyl)trimethylgermanium compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and
Biological Activity
1-Bromo-2-chloro-3-(difluoromethoxy)benzene is an organic compound characterized by its halogenated and difluoromethoxy functional groups. This compound, with the molecular formula C7H4BrClF2O, has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C7H4BrClF2O
- Molecular Weight : 227.46 g/mol
- CAS Number : 1261775-67-0
The presence of bromine and chlorine atoms, along with a difluoromethoxy group, contributes to the compound's unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. The halogen atoms can participate in hydrogen bonding and other non-covalent interactions, which may modulate enzyme activity or receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Halogenated compounds often show effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Some studies suggest that halogenated aromatic compounds can inhibit tumor growth by interfering with cell signaling pathways.
- Enzyme Inhibition : The presence of the difluoromethoxy group may enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Anticancer | |
| 2-Chloro-3,4-difluoroanisole | Enzyme Inhibition |
Case Studies
Several studies have explored the biological effects of halogenated benzene derivatives:
-
Antimicrobial Activity Study :
A study conducted on various halogenated compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of essential metabolic pathways. -
Anticancer Research :
In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines. The proposed mechanism involved interference with cell cycle progression and induction of apoptosis. -
Enzyme Interaction Analysis :
Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition pattern.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or difluoromethyl (-CF₂H) groups, enhancing electrophilic reactivity .
The difluoromethyl variant (1-Bromo-2-chloro-3-(difluoromethyl)benzene) is priced higher at €1,213.00/g, reflecting the cost of fluorinated intermediates .
Positional Isomers and Electronic Properties
- 1-Bromo-2-chloro-4-fluorobenzene (): Lacks the difluoromethoxy group but shares halogen diversity. The absence of -OCF₂H reduces polarity, lowering boiling points compared to the target compound.
- 2-Bromo-1,3-difluorobenzene (): Exhibits lower molecular weight (192.99 g/mol) and simpler substitution, favoring applications in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
